Cas no 2000538-69-0 (6'-ethyl-3,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-oxane)

6'-ethyl-3,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-oxane Chemical and Physical Properties
Names and Identifiers
-
- 6'-ethyl-3,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-oxane
- EN300-1075063
- 6'-ethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]
- 2000538-69-0
-
- Inchi: 1S/C12H19N3O/c1-2-9-7-12(4-6-16-9)11-10(3-5-15-12)13-8-14-11/h8-9,15H,2-7H2,1H3,(H,13,14)
- InChI Key: YWHAYIQXTGYMGQ-UHFFFAOYSA-N
- SMILES: O1CCC2(C3=C(CCN2)NC=N3)CC1CC
Computed Properties
- Exact Mass: 221.152812238g/mol
- Monoisotopic Mass: 221.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.9Ų
- XLogP3: 0.7
6'-ethyl-3,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-oxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1075063-5.0g |
6'-ethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] |
2000538-69-0 | 5g |
$3645.0 | 2023-05-26 | ||
Enamine | EN300-1075063-1.0g |
6'-ethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] |
2000538-69-0 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-1075063-0.25g |
6'-ethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] |
2000538-69-0 | 95% | 0.25g |
$1038.0 | 2023-10-28 | |
Enamine | EN300-1075063-0.05g |
6'-ethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] |
2000538-69-0 | 95% | 0.05g |
$948.0 | 2023-10-28 | |
Enamine | EN300-1075063-1g |
6'-ethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] |
2000538-69-0 | 95% | 1g |
$1129.0 | 2023-10-28 | |
Enamine | EN300-1075063-0.5g |
6'-ethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] |
2000538-69-0 | 95% | 0.5g |
$1084.0 | 2023-10-28 | |
Enamine | EN300-1075063-10.0g |
6'-ethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] |
2000538-69-0 | 10g |
$5405.0 | 2023-05-26 | ||
Enamine | EN300-1075063-2.5g |
6'-ethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] |
2000538-69-0 | 95% | 2.5g |
$2211.0 | 2023-10-28 | |
Enamine | EN300-1075063-0.1g |
6'-ethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] |
2000538-69-0 | 95% | 0.1g |
$993.0 | 2023-10-28 | |
Enamine | EN300-1075063-5g |
6'-ethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] |
2000538-69-0 | 95% | 5g |
$3273.0 | 2023-10-28 |
6'-ethyl-3,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-oxane Related Literature
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
Additional information on 6'-ethyl-3,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-oxane
Exploring the Potential of 6'-ethyl-3,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-oxane (CAS No. 2000538-69-0) in Modern Research
In the rapidly evolving field of pharmaceutical and biochemical research, the compound 6'-ethyl-3,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-oxane (CAS No. 2000538-69-0) has garnered significant attention due to its unique structural properties and potential applications. This spirocyclic derivative, characterized by its imidazo[4,5-c]pyridine core and oxane ring, represents a promising scaffold for drug discovery and development. Researchers are particularly interested in its ability to modulate biological targets, making it a candidate for addressing unmet medical needs.
The structural complexity of 6'-ethyl-3,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-oxane offers a versatile platform for synthetic modifications, enabling the exploration of structure-activity relationships (SAR). Its spirocyclic architecture is known to enhance binding affinity and selectivity, which are critical factors in the design of novel therapeutics. Recent studies have highlighted its potential in targeting central nervous system (CNS) disorders, a hot topic in contemporary research due to the rising prevalence of neurodegenerative diseases and mental health conditions.
One of the most searched questions in the scientific community is how spirocyclic compounds like 6'-ethyl-3,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-oxane can improve drug bioavailability and metabolic stability. This compound's oxane moiety contributes to its improved pharmacokinetic profile, addressing common challenges such as rapid clearance and poor solubility. These attributes align with the growing demand for next-generation therapeutics that offer enhanced efficacy and reduced side effects.
Another area of interest is the role of imidazo[4,5-c]pyridine derivatives in cancer research. While this compound is not directly linked to oncology, its structural analogs have shown promise in inhibiting key pathways involved in tumor progression. Researchers are keen to explore whether 6'-ethyl-3,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-oxane can be optimized for similar applications, leveraging its heterocyclic framework to develop targeted therapies.
From a synthetic chemistry perspective, the preparation of 6'-ethyl-3,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-oxane involves sophisticated methodologies, including cascade reactions and catalyzed cyclizations. These techniques are frequently discussed in academic forums and industry conferences, reflecting the compound's relevance in advancing green chemistry and sustainable synthesis. The ability to produce such complex molecules efficiently is a key driver of innovation in the pharmaceutical sector.
In conclusion, 6'-ethyl-3,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-oxane (CAS No. 2000538-69-0) stands as a compelling example of how spirocyclic and heterocyclic compounds can bridge the gap between chemical diversity and therapeutic potential. As research continues to uncover its mechanisms and applications, this compound may play a pivotal role in shaping the future of precision medicine and drug development.
2000538-69-0 (6'-ethyl-3,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-oxane) Related Products
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 68551-17-7(Isoalkanes, C10-13)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)




